molecular formula C10H10N2O2S B2848894 5-Methanesulfonylisoquinolin-8-amine CAS No. 1156940-49-6

5-Methanesulfonylisoquinolin-8-amine

Cat. No.: B2848894
CAS No.: 1156940-49-6
M. Wt: 222.26
InChI Key: ZPNMKLWPPTUHIF-UHFFFAOYSA-N
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Description

5-Methanesulfonylisoquinolin-8-amine is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.27 g/mol It is characterized by the presence of a methanesulfonyl group attached to the isoquinoline ring, specifically at the 8th position

Preparation Methods

One common synthetic route includes the reaction of isoquinoline derivatives with methanesulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction conditions often involve moderate temperatures and anhydrous solvents to ensure high yields and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

5-Methanesulfonylisoquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the methanesulfonyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Methanesulfonylisoquinolin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methanesulfonylisoquinolin-8-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes essential for the survival of pathogens . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may disrupt the function of proteins involved in cell division and metabolism.

Comparison with Similar Compounds

5-Methanesulfonylisoquinolin-8-amine can be compared with other isoquinoline derivatives such as 8-quinolinamines and quinoxalines . These compounds share a similar core structure but differ in their functional groups and substitution patterns. The presence of the methanesulfonyl group in this compound imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding, which can influence its reactivity and biological activity.

Similar Compounds

  • 8-Quinolinamines
  • Quinoxalines
  • Isoquinoline derivatives with different substituents

Properties

IUPAC Name

5-methylsulfonylisoquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-15(13,14)10-3-2-9(11)8-6-12-5-4-7(8)10/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNMKLWPPTUHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C2C=CN=CC2=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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